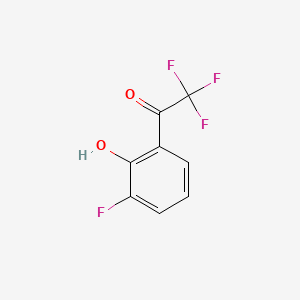
2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one: is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 2-hydroxyacetophenone using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of fluorobenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated polymers with high thermal stability and unique properties.
Biology:
- Investigated for its potential as a bioactive compound in pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development due to its unique chemical properties.
- Explored for its role in the synthesis of fluorinated drugs with improved pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced coatings and surface treatments.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets. The trifluoromethyl and fluoro substituents enhance its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the additional fluoro and hydroxy substituents.
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethan-1-one: Similar but with the hydroxy group in a different position.
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethan-1-one: Similar but with the hydroxy group in the para position.
Uniqueness:
- The presence of both trifluoromethyl and fluoro substituents on the phenyl ring makes it more reactive and versatile in chemical reactions.
- The specific positioning of the hydroxy group enhances its potential interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H4F4O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,13H |
InChI Key |
MZXDVOTXCCTMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
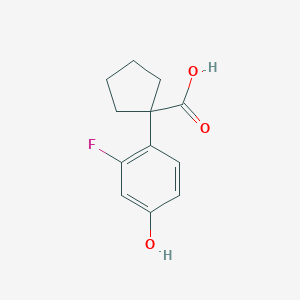
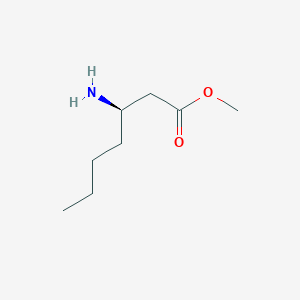
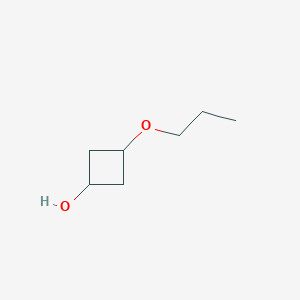


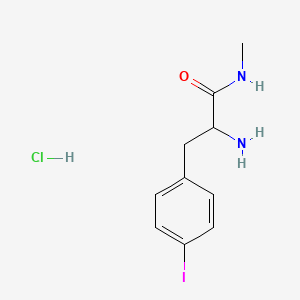
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
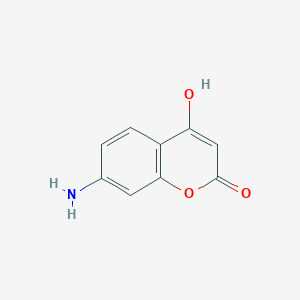
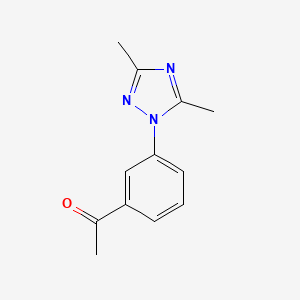
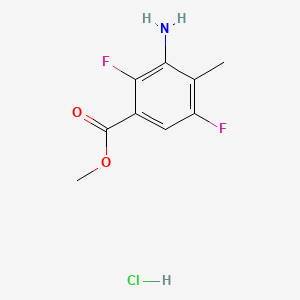
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
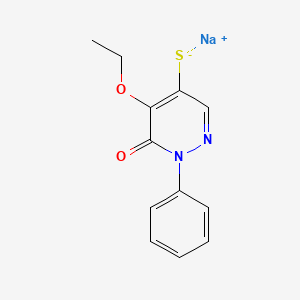
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
